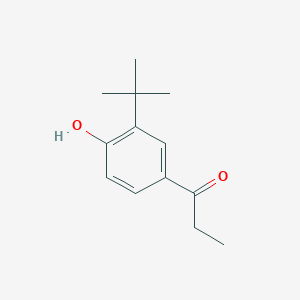

1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one

Description

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(3-tert-butyl-4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C13H18O2/c1-5-11(14)9-6-7-12(15)10(8-9)13(2,3)4/h6-8,15H,5H2,1-4H3 |

InChI Key |

MISSQWPZDDVIME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

A classical and widely employed synthetic route to prepare substituted aromatic ketones such as this compound involves Friedel-Crafts acylation. This method typically proceeds as follows:

- Starting materials : 3-tert-butyl-4-hydroxybenzene (or a closely related phenolic derivative) and propanoyl chloride (propanoyl chloride is the acylating agent corresponding to the propan-1-one side chain).

- Catalyst : A Lewis acid catalyst such as aluminum chloride (AlCl₃) is used to activate the acyl chloride.

- Reaction conditions : The reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis, often at controlled temperatures to optimize yield.

- Mechanism : The Lewis acid coordinates to the acyl chloride, generating a more electrophilic acylium ion that undergoes electrophilic aromatic substitution at the aromatic ring, preferentially at the position ortho or para to the hydroxyl group, depending on steric and electronic effects.

- Outcome : The product is this compound, isolated by workup and purification steps such as recrystallization or chromatography.

This method benefits from straightforward reagents and well-understood reaction mechanisms and is scalable for industrial synthesis with optimization of parameters such as solvent choice, temperature, and reaction time to maximize yield and purity.

Two-Stage Synthesis via Chloromethylation and Nucleophilic Substitution

An alternative and more versatile synthetic approach involves a two-step sequence starting from 4-hydroxyphenylpropan-1-one:

Step 1: Electrophilic chloromethylation

- React 4-hydroxyphenylpropan-1-one with paraformaldehyde and hydrochloric acid.

- This reaction introduces a chloromethyl group at the 3-position of the aromatic ring, yielding 1-[3-(chloromethyl)-4-hydroxyphenyl]propan-1-one.

- Conditions: Acidic medium, controlled temperature, and stirring over several hours.

- Yield: Typically around 57-75% depending on conditions.

Step 2: Nucleophilic substitution

- The chloromethyl intermediate undergoes nucleophilic substitution with tert-butanol or other corresponding alcohols in the presence of sodium hydrogen carbonate.

- This step replaces the chlorine atom with a tert-butoxy group, which can be further converted to the tert-butyl substituent via appropriate reduction or rearrangement if necessary.

- Reaction conditions involve refluxing in the alcohol solvent, gradual addition of sodium hydrogen carbonate to neutralize formed HCl, and purification by crystallization.

- The final product is this compound or its alkoxymethyl derivatives depending on the exact substituent introduced.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-tert-butyl-4-hydroxybenzene, propanoyl chloride | Aluminum chloride (AlCl₃) | Anhydrous, controlled temperature | Moderate to high | Simple, classical, scalable | Requires strict moisture control |

| Chloromethylation + Substitution | 4-hydroxyphenylpropan-1-one, paraformaldehyde, tert-butanol | HCl (acid), NaHCO₃ (base) | Acidic chloromethylation; reflux for substitution | Moderate (57-75) | Versatile, allows derivative synthesis | Multi-step, longer reaction time |

| Photoredox Catalysis (Emerging) | Phenolic substrates, bromodifluoroacetates | fac-Ir(ppy)₃, blue LED light | Room temperature, inert atmosphere | Moderate (52-80) | Mild conditions, selective | Requires photocatalyst, equipment |

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

Oxidation: Formation of 3-tert-butyl-4-hydroxybenzoic acid.

Reduction: Formation of 1-(3-tert-butyl-4-hydroxyphenyl)propan-1-ol.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-(3-tert-Butyl-4-hydroxyphenyl)propan-1-one is utilized in the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates for biologically active compounds . These compounds have been investigated for various biological activities, including antimicrobial and antioxidant properties .

Antimicrobial and Antiradical Activity:

A homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with corresponding alcohols in the presence of sodium hydrogen carbonate . The synthesized compounds were tested against human pathogens such as Staphylococcus aureus and Escherichia coli . The presence of a tert-butyl group was found to increase antioxidative activity .

Cytotoxicity Research:

Research has explored the cytotoxicity of tert-butylphenols and methoxyphenols in cancer cell lines, revealing that the introduction of a tert-butyl group leads to a distinct increase in cytotoxicity .

Related Research

While the primary search results focus on this compound, other related propan-1-one derivatives have been studied for their biological activities:

- 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives: These compounds have been evaluated as cytotoxic agents against MCF-7 human breast cancer cell lines. Certain derivatives showed high cytotoxic activity on MCF-7 cells, with some exhibiting no significant cytotoxic effects on normal cells compared to Tamoxifen .

- Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives: These derivatives have been studied for their interactions with 5-HT1A serotonin receptors .

Mechanism of Action

The mechanism of action of 1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one with structurally related propan-1-one derivatives, focusing on substituent effects, reactivity, and applications.

Halogen-Substituted Propan-1-one Derivatives

Compounds such as 1-(3-chlorophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one feature halogen substituents instead of hydroxyl and tert-butyl groups. These halogens increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions or cross-coupling reactions. For example, halogenated propanones undergo C–O coupling with N-hydroxyphthalimide (NHPI) to yield products in 60–73% efficiency, depending on the halogen's position and electronic effects . In contrast, the hydroxyl group in the target compound may facilitate hydrogen bonding or oxidation reactions, while the tert-butyl group could sterically hinder certain transformations.

Hydroxylated Propan-1-one Derivatives

- 1-(2-Hydroxyphenyl)propan-1-one: Found in roasted coffee, this compound exhibits a 6.1-fold higher concentration in high-quality coffee beans, suggesting thermal stability during roasting . Its ortho-hydroxyl group enables keto-enol tautomerism, influencing acidity and coordination properties.

- 1-(2,6-Dihydroxyphenyl)propan-1-one: Isolated from the fungus Trichoderma longibrachiatum, this derivative demonstrates antifungal activity against Botrytis cinerea and Fusarium avenaceum, attributed to its polyphenolic structure . Comparatively, the target compound’s single hydroxyl and tert-butyl groups may limit such bioactivity but enhance solubility in non-polar media.

Amino-Substituted Propan-1-one Derivatives (Cathinones)

Cathinones like 4-FMC (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) and 4-MMC incorporate an amino group, enabling interactions with central nervous system targets. These compounds are water-soluble hydrochlorides and exhibit stimulant effects .

Bulky Alkyl-Substituted Propan-1-one Derivatives

- 1-(4-tert-Butylphenyl)propan-1-one : This analog lacks the hydroxyl group but shares the tert-butyl substituent. It is used in organic synthesis for Suzuki-Miyaura couplings, achieving 84–94% yields in palladium-catalyzed reactions . The tert-butyl group stabilizes intermediates via steric protection.

- 1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one : The silyl-protected hydroxyl group in this compound enhances stability during reactions, enabling selective deprotection in multi-step syntheses . The target compound’s free hydroxyl group may require protection in similar contexts.

Structural and Functional Data Table

Key Findings and Insights

- Steric vs. However, the hydroxyl group introduces polarity, enabling hydrogen bonding in catalytic systems .

- Synthetic Utility: While halogenated propanones excel in cross-coupling reactions, the target compound’s hydroxyl group may facilitate acid-catalyzed condensations or serve as a directing group in electrophilic substitutions.

- Biological Relevance: Unlike antifungal dihydroxyphenylpropanones or neuroactive cathinones , the target compound’s bioactivity remains unexplored in the evidence, suggesting a gap for future research.

Biological Activity

1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one, a compound with significant biological properties, is part of a class of phenolic compounds known for their antioxidant, antimicrobial, and cytotoxic activities. This article explores its biological activity through various studies, highlighting its efficacy in different applications.

Chemical Structure and Synthesis

The compound can be synthesized through reactions involving 4-hydroxyphenylpropan-1-one derivatives. The introduction of a tert-butyl group enhances the compound's stability and biological activity. The synthesis process typically involves the reaction of 3-chloromethyl-4-hydroxyphenylpropan-1-one with various alcohols in the presence of sodium hydrogen carbonate, yielding several derivatives that exhibit different biological activities .

Antioxidant Activity

This compound exhibits potent antioxidant properties. Studies indicate that phenolic compounds with tert-butyl groups show increased antioxidative activity due to their ability to donate hydrogen atoms and scavenge free radicals. The structure-activity relationship suggests that modifications to the phenolic structure significantly impact antioxidant efficacy .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Free radical scavenging |

| BHT (Butylated Hydroxytoluene) | 15 | Chain-breaking antioxidant |

| Trolox | 10 | Water-soluble vitamin E analog |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Čižmáriková et al., 2020 |

| Escherichia coli | 64 µg/mL | Čižmáriková et al., 2020 |

| Salmonella typhimurium | 128 µg/mL | Kadoma et al., 2008 |

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is linked to its ability to induce apoptosis in cancer cells, potentially through oxidative stress mechanisms. Studies have shown a dose-dependent response in cancer cell viability assays, with significant reductions in cell survival at higher concentrations .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of approximately 25 µM, indicating substantial cytotoxic potential compared to control groups treated with standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 1-(3-Tert-butyl-4-hydroxyphenyl)propan-1-one, and how are they interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the tert-butyl group (δ ~1.3 ppm for H, 29-34 ppm for C), aromatic protons (δ 6.5-7.5 ppm), and ketone carbonyl (δ ~205-215 ppm for C). Assign peaks using coupling patterns and DEPT/HSQC experiments .

- Infrared (IR) Spectroscopy : Confirm the ketone group (C=O stretch ~1680-1720 cm⁻¹) and phenolic -OH (broad band ~3200-3600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (expected [M+H]⁺: calculated for C₁₃H₁₈O₂: 206.1307). Fragmentation patterns clarify substituent positions .

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.

- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination, leveraging the tert-butyl group’s high electron density as a starting point .

- Refinement : Refine using SHELXL with anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding (e.g., phenolic -OH interactions) using OLEX2’s graphical tools .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) .

- Crystallographic Validation : If X-ray data confirms the structure, prioritize crystallographic evidence over minor NMR deviations caused by dynamic effects .

Q. What synthetic strategies mitigate steric hindrance from the tert-butyl group during derivatization?

- Methodological Answer :

- Reagent Selection : Use bulky bases (e.g., LDA) or transition-metal catalysts (e.g., Pd(PPh₃)₄) to reduce steric clashes during alkylation or coupling reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Microwave-assisted synthesis can accelerate reactions under high dilution to minimize side products .

Q. How do hydrogen-bonding interactions influence the compound’s stability in solid-state vs. solution-phase studies?

- Methodological Answer :

- Solid-State Analysis : SCXRD reveals intermolecular hydrogen bonds between the phenolic -OH and ketone oxygen, stabilizing the crystal lattice. Use Mercury software to quantify bond lengths and angles .

- Solution-Phase Studies : Compare IR spectra in solid vs. solution (e.g., DMSO-d₆). Loss of -OH broadening in solution indicates disrupted H-bonding networks, affecting reactivity in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.